molecular formula C25H26O6 B137963 Mulberrin CAS No. 62949-79-5

Mulberrin

Cat. No.: B137963
CAS No.: 62949-79-5
M. Wt: 422.5 g/mol
InChI Key: UWQYBLOHTQWSQD-UHFFFAOYSA-N
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Description

Kuwanon C is a unique flavonoid compound found in the mulberry family, specifically derived from Morus alba (white mulberry). It is characterized by the presence of two isopentenyl groups. This compound has garnered significant attention due to its diverse biological activities, including antioxidant, hypoglycemic, antimicrobial, and anticancer properties .

Mechanism of Action

Target of Action

Mulberrin, a natural compound derived from the root bark of Ramulus Mori, has been found to interact with several targets. It has been shown to target SCH9 in yeast , p70S6K1 in human HeLa cells , and 14α-demethylase (CYP51) in Botrytis cinerea . SCH9 is a nutrient-sensing pathway that plays a role in lifespan extension . p70S6K1 is a protein kinase involved in nutrient signaling and cell growth . CYP51 is a key enzyme in the biosynthesis of sterols, which are essential components of fungal cell membranes .

Mode of Action

This compound interacts with its targets in a variety of ways. In yeast, it extends the chronological lifespan via a nutrient-dependent regime by at least partially targeting SCH9 . In human HeLa cells, this compound inhibits the phosphorylation of p70S6K1, which promotes autophagy and slows cell senescence . In Botrytis cinerea, this compound interferes with the bioactivity of CYP51, leading to an increase in cell membrane permeability and cell death .

Biochemical Pathways

This compound affects several biochemical pathways. It suppresses nutrient-sensing pathways in yeast and C. elegans, which leads to lifespan extension . In human HeLa cells, it inhibits the phosphorylation of p70S6K1, a key component of the mTOR signaling pathway, which results in the promotion of autophagy and slowing of cell senescence .

Pharmacokinetics

While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not readily available, it has been found to be a strong inhibitor of organic anion-transporting polypeptide 2B1 (OATP2B1)-mediated estrone-3-sulfate (E3S) uptake with an IC50 value of 1.8 ± 1.5 μM . This suggests that this compound may have good bioavailability and could potentially interact with other drugs or compounds that are substrates of OATP2B1.

Result of Action

The molecular and cellular effects of this compound’s action are diverse. In yeast and C. elegans, it extends lifespan . In human HeLa cells, it promotes autophagy and slows cell senescence . In Botrytis cinerea, it increases cell membrane permeability, leading to cell death .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, planting conditions can enhance the bioactivity of mulberry by affecting its composition . .

Biochemical Analysis

Biochemical Properties

Mulberrin has been found to demonstrate marked anti-14α-demethylase (CYP51) activity . This enzyme plays a crucial role in the biosynthesis of sterols in eukaryotes and is a target for antifungal and cholesterol-lowering drugs . This compound interacts with this enzyme, inhibiting its activity .

Cellular Effects

This compound has been observed to have significant effects on various types of cells. In the human HeLa cell model, this compound inhibited the phosphorylation of p70S6K1, promoted autophagy, and slowed cell senescence . These effects influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It binds to the catalytic activity region of CYP51 . Only this compound could form a strong π-cation interaction with the Fe ion of heme in CYP51 via the 2-methylpent-2-ene moiety at atom C9 . This interaction inhibits the enzyme’s activity, leading to its biochemical effects .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For instance, it has been observed to inhibit CYP51 activity, leading to an increase in cell membrane permeability, membrane destruction, and cell death . These effects have been observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, it has been found to extend the lifespan of yeast and C. elegans via suppressing nutrient-sensing pathways . The specific threshold effects and any toxic or adverse effects at high doses are not mentioned in the available literature.

Metabolic Pathways

This compound is involved in various metabolic pathways. It has been found to suppress nutrient-sensing pathways, which are crucial for the regulation of growth and aging processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Kuwanon C can be synthesized through various chemical reactions involving chalcones and dehydroprenylphenol dienes. The synthesis typically involves a Diels-Alder reaction, which is a [4+2] cycloaddition reaction between a diene and a dienophile .

Industrial Production Methods: Industrial production of kuwanon C primarily relies on extraction from natural sources, particularly the roots and leaves of Morus alba. The extraction process involves solvent extraction followed by purification using chromatographic techniques .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of kuwanon C, each with distinct biological activities .

Scientific Research Applications

Comparison with Similar Compounds

Kuwanon C is unique due to its dual isopentenyl groups and its potent biological activities. Similar compounds include:

If you have any more questions or need further details, feel free to ask!

Properties

IUPAC Name

2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-3,8-bis(3-methylbut-2-enyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26O6/c1-13(2)5-8-17-20(28)12-21(29)22-23(30)18(9-6-14(3)4)24(31-25(17)22)16-10-7-15(26)11-19(16)27/h5-7,10-12,26-29H,8-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWQYBLOHTQWSQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C(=C(O2)C3=C(C=C(C=C3)O)O)CC=C(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20212148
Record name Mulberrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20212148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Mulberrin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029507
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

62949-79-5
Record name Kuwanon C
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62949-79-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mulberrin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062949795
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mulberrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20212148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Mulberrin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029507
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

148 - 150 °C
Record name Mulberrin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029507
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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